molecular formula C7H4Cl2O B167965 3,5-Dichlorobenzaldehyde CAS No. 10203-08-4

3,5-Dichlorobenzaldehyde

Cat. No.: B167965
CAS No.: 10203-08-4
M. Wt: 175.01 g/mol
InChI Key: CASRSOJWLARCRX-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3rd and 5th positions, and an aldehyde group at the 1st position. This compound appears as a white to slightly yellow fluffy powder and is known for its use as an intermediate in organic synthesis .

Scientific Research Applications

3,5-Dichlorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

3,5-Dichlorobenzaldehyde is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3,5-Dichlorobenzaldehyde is an organic compound that serves as a key intermediate in the synthesis of various substituted benzene products . The primary targets of this compound are typically enzymes or receptors involved in these synthesis processes.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary greatly depending on the specific context of its use. For instance, it has been used as a starting reagent in the synthesis of β-aryl-β-amino acid enantiomers . In this context, it would be involved in the biochemical pathways related to these compounds.

Result of Action

The result of this compound’s action is the formation of new organic compounds through various chemical reactions. For example, it has been used in the synthesis of dichlorophenylpyruvic acid and β-aryl-β-amino acid enantiomers . The exact molecular and cellular effects would depend on the specific compounds synthesized and their subsequent interactions with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzaldehyde can be synthesized through various methods. One common method involves the chlorination of benzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 3,5-dichlorotoluene. This process involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature and pressure to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dichlorobenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 3,5-dichlorobenzyl alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldehyde
  • 3,4-Dichlorobenzaldehyde
  • 2,6-Dichlorobenzaldehyde

Comparison: 3,5-Dichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and physical properties. For example, 2,4-Dichlorobenzaldehyde has chlorine atoms at the 2nd and 4th positions, leading to different steric and electronic effects compared to this compound. These differences influence the compound’s behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

3,5-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASRSOJWLARCRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064997
Record name Benzaldehyde, 3,5-dichloro-
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Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10203-08-4
Record name 3,5-Dichlorobenzaldehyde
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Record name Benzaldehyde, 3,5-dichloro-
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Record name 3,5-Dichlorobenzaldehyde
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Record name Benzaldehyde, 3,5-dichloro-
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Record name Benzaldehyde, 3,5-dichloro-
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Record name 3,5-dichlorobenzaldehyde
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Record name BENZALDEHYDE, 3,5-DICHLORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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